molecular formula C13H17BF2O2 B1317767 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025707-97-4

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1317767
CAS No.: 1025707-97-4
M. Wt: 254.08 g/mol
InChI Key: ZFGTVDVAMFQJOZ-UHFFFAOYSA-N
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Description

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a difluoromethylphenyl group

Preparation Methods

The synthesis of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-difluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Reactants: 3,4-difluoro-2-methylphenylboronic acid and pinacol.

    Conditions: Dehydrating agent (e.g., anhydrous magnesium sulfate), inert atmosphere (e.g., nitrogen or argon).

    Procedure: The reactants are mixed and heated to promote the formation of the dioxaborolane ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent (e.g., toluene or ethanol).

      Reagents: Palladium catalyst, base.

      Conditions: Organic solvent, elevated temperature.

      Products: Biaryl compounds.

  • Oxidation: : The boron atom can be oxidized to form boronic acids or borate esters.

      Reagents: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

      Conditions: Aqueous or organic solvent, room temperature to elevated temperature.

      Products: Boronic acids, borate esters.

  • Substitution: : The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

      Reagents: Nucleophiles (e.g., amines, thiols).

      Conditions: Organic solvent, room temperature to elevated temperature.

      Products: Substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions.

    Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the activation of the boron atom, which can form covalent bonds with various nucleophiles. In Suzuki-Miyaura coupling reactions, the boron atom interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds. The fluorine atoms on the phenyl ring can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:

    Phenylboronic Acid: Unlike phenylboronic acid, which lacks fluorine atoms, this compound has enhanced reactivity due to the presence of fluorine atoms.

    Pinacolborane: Pinacolborane is another boron-containing compound used in organic synthesis, but it lacks the aromatic ring and fluorine atoms, making it less versatile in certain reactions.

    Boronic Esters: Similar to boronic esters, this compound can participate in cross-coupling reactions, but its unique structure offers distinct advantages in terms of reactivity and selectivity.

Properties

IUPAC Name

2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGTVDVAMFQJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585989
Record name 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025707-97-4
Record name 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025707-97-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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